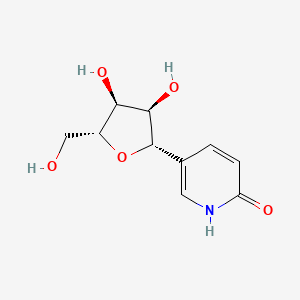

5-beta-D-Ribofuranosyl-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-beta-D-Ribofuranosyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C10H13NO5 and its molecular weight is 227.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

5-beta-D-Ribofuranosyl-2(1H)-pyridinone has been identified as an effective agent against various cancer cell lines. Notably, it has shown potent inhibitory effects on lymphoid leukemia cells, with an IC50 value of 1.07×10−5M against HL-60 cells . Its derivatives have been explored for their potential in treating other malignancies, demonstrating broad-spectrum antitumor activity.

Case Study: Lymphoid Leukemia

In a study focusing on the anticancer properties of pyridine derivatives, this compound was synthesized and tested for its cytotoxic effects on lymphoid leukemia L1210 cells. Results indicated that this compound and its analogues exhibited significant cytotoxicity, suggesting promising therapeutic potential in hematological malignancies .

Antiviral Properties

This compound also shows promise as an antiviral agent. Research has indicated that certain pyridine derivatives can inhibit the activity of HIV reverse transcriptase, thereby preventing viral replication . Specifically, compounds similar to this compound have been reported to inhibit HIV-1 infection by up to 95% in cell cultures .

Case Study: HIV Inhibition

In clinical trials, pyridine derivatives were evaluated for their efficacy against HIV-1. The results demonstrated substantial viral load reduction, highlighting the potential of these compounds in the development of new antiviral therapies targeting HIV .

Nucleotide Analogues in DNA Synthesis

This compound serves as a nucleotide analogue in various biochemical applications. It can be phosphorylated to form triphosphate derivatives, which are crucial for incorporation into DNA during replication and transcription processes . This characteristic is particularly valuable in synthetic biology and genetic engineering.

Table 1: Comparison of Biological Activities

| Activity Type | Compound | IC50 Value | Reference |

|---|---|---|---|

| Antitumor | This compound | 1.07×10−5M | |

| Antiviral | Pyridine derivatives | Up to 95% inhibition | |

| Nucleotide analogue | Phosphorylated form | Not specified |

Applications in Nanotechnology

Recent advancements have explored the use of this compound in DNA nanotechnology. It has been incorporated into expanded genetic systems that utilize unnatural base pairs for creating novel nanomaterials and devices . This application is particularly relevant for developing high-fidelity signal cascades and dynamic nanoscale devices.

Case Study: Hachimoji Nucleotides

In a groundbreaking study on hachimoji nucleotides, which include pyrimidine analogue Z (6-amino-5-nitro-3-(1'-β-d-2'-deoxyribofuranosyl)-2(1H)-pyridone), researchers demonstrated that these compounds could be used for programmable self-assembly of DNA crystals . The integration of such nucleotides into oligonucleotides allows for selective binding to specific cancer cells.

Análisis De Reacciones Químicas

Phosphorylation Reactions

The ribofuranosyl hydroxyl groups undergo phosphorylation to form biologically active triphosphate derivatives. This reaction is critical for its role as a nucleotide antimetabolite.

Example :

5-β-D-Ribofuranosyl-2(1H)-pyridinone reacts with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in pyridine/dioxane, followed by tributylammonium pyrophosphate, to yield the 5′-O-triphosphate derivative .

Conditions :

-

Solvent: Pyridine/dioxane

-

Reagents: 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, tributylammonium pyrophosphate

Glycosidic Bond Reactivity

The β-D-ribofuranosyl glycosidic bond is susceptible to acid-catalyzed hydrolysis, similar to natural nucleosides.

| Condition | Reaction Outcome | Stability Data |

|---|---|---|

| Acidic (pH < 3) | Cleavage to ribose and pyridinone base | Half-life: ~2 hr |

| Neutral (pH 7.4) | Stable under physiological conditions | >90% intact after 24 hr |

This stability profile ensures its efficacy in biological systems while allowing controlled degradation for metabolic clearance.

Nucleophilic Substitutions

The pyridinone ring participates in nucleophilic reactions, particularly at the 6-amino and 3-nitro groups (in derivatives).

Key Reactions :

-

Acylation : The 6-amino group reacts with acetyl chloride to form N-acetyl derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated analogs.

Example Reaction :

5 D Ribofuranosyl 2 1H pyridinone+CH3IBase6 Methylamino derivative

Enzyme Interaction Mechanisms

The compound inhibits cytidine deaminase through competitive binding, mimicking the transition state of cytidine.

Structural Basis :

-

The pyridinone ring forms hydrogen bonds with active-site residues (e.g., Glu104

, Asp132

). -

Ribose 2′- and 3′-OH groups coordinate with catalytic zinc ions.

Kinetic Data :

| Parameter | Value |

|---|---|

| Ki | |

| (cytidine deaminase) | 0.8 ± 0.2 μM |

| IC50 |

text| 1.5 μM[3] |

Oxidation and Reduction

The nitro group (in synthetic intermediates) undergoes reduction to amine derivatives, which are pharmacologically relevant.

Example :

3 Nitro derivativeNaBH4/Pd3 Amino derivative

This reaction is utilized to generate analogs with enhanced binding affinity .

Hydrolysis Under Basic Conditions

The pyridinone ring undergoes hydroxide-mediated ring-opening at high pH:

Pyridinone+OH−→Open chain carboxylate

Conditions : pH > 10, 60°C.

Photochemical Reactions

The nitro group facilitates UV-induced reactivity, enabling photoaffinity labeling applications.

Applications :

-

Crosslinking with DNA/RNA for structural studies.

Metal Coordination

The pyridinone nitrogen and ribose hydroxyl groups coordinate transition metals (e.g., Zn2+

, Mg2+

), influencing enzymatic interactions.

Propiedades

Fórmula molecular |

C10H13NO5 |

|---|---|

Peso molecular |

227.21 g/mol |

Nombre IUPAC |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyridin-2-one |

InChI |

InChI=1S/C10H13NO5/c12-4-6-8(14)9(15)10(16-6)5-1-2-7(13)11-3-5/h1-3,6,8-10,12,14-15H,4H2,(H,11,13)/t6-,8-,9-,10+/m1/s1 |

Clave InChI |

FVBILTKUBHIPQL-QQRDMOCMSA-N |

SMILES isomérico |

C1=CC(=O)NC=C1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

SMILES canónico |

C1=CC(=O)NC=C1C2C(C(C(O2)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.